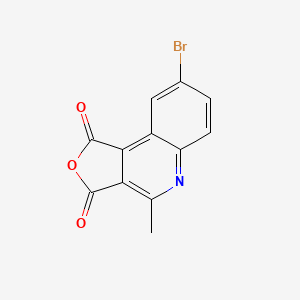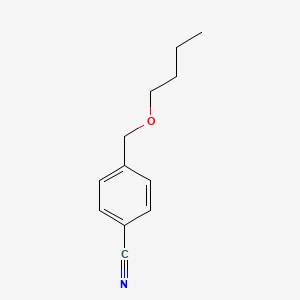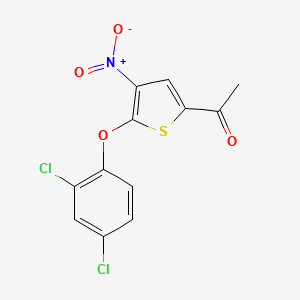
6-(2-Fluorophenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a fluorophenyl group attached to the sixth position of the nicotinonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)nicotinonitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired nicotinonitrile structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: 6-(2-Fluorophenyl)nicotinic acid.
Reduction: 6-(2-Fluorophenyl)nicotinamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(2-Fluorophenyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit protein kinases or other enzymes critical for cancer cell proliferation . The fluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 6-(2-Chlorophenyl)nicotinonitrile
- 6-(2-Bromophenyl)nicotinonitrile
- 6-(2-Methylphenyl)nicotinonitrile
Comparison: 6-(2-Fluorophenyl)nicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated derivative often exhibits enhanced stability and bioactivity, making it a valuable compound in drug discovery and materials science .
Properties
Molecular Formula |
C12H7FN2 |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
6-(2-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7FN2/c13-11-4-2-1-3-10(11)12-6-5-9(7-14)8-15-12/h1-6,8H |
InChI Key |
XYAOOGDXDRRDPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C#N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
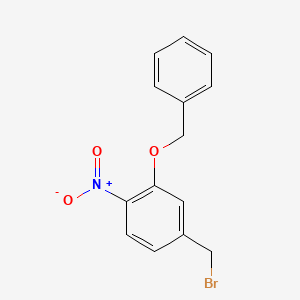
acetate](/img/structure/B8484951.png)

![5,6-Dimethoxybenzo[b]thiophene-2-carbonyl chloride](/img/structure/B8484957.png)
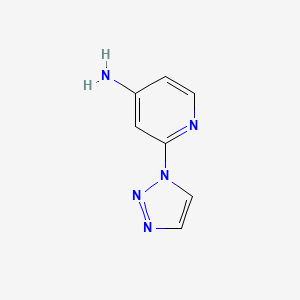
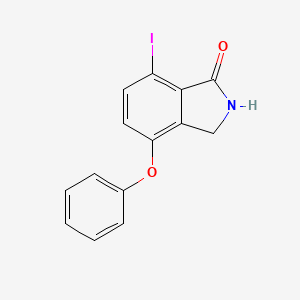
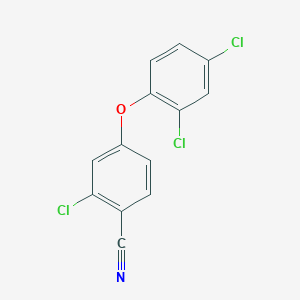
![3-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)phenol](/img/structure/B8484990.png)
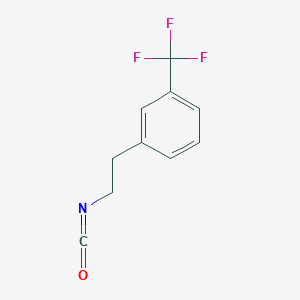
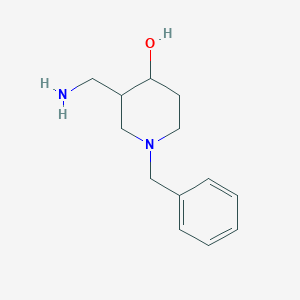
![morpholin-4-yl(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)methanone](/img/structure/B8485002.png)
